molecular formula C8H13N3 B2444370 N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine CAS No. 1466199-32-5

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine

Cat. No.: B2444370
CAS No.: 1466199-32-5
M. Wt: 151.213
InChI Key: WUVGIYMNOOSWPH-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine is an organic compound with the molecular formula C8H13N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of interest due to its unique structure, which combines the imidazole ring with a cyclopropane moiety, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine is unique due to the combination of the imidazole ring and the cyclopropane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-6-9-4-8(11)5-10-7-2-3-7/h4,6-7,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVGIYMNOOSWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466199-32-5
Record name N-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine
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